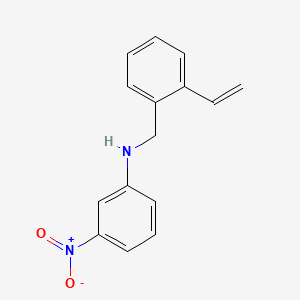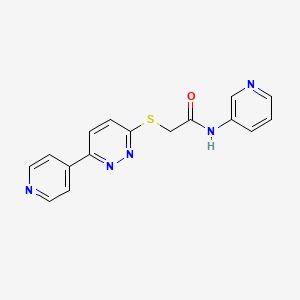
6-Amino TAMRA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
6-Amino TAMRA can be synthesized through several routes. One common method involves the reaction of tetramethylrhodamine with an amine group under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve catalysts to facilitate the process . Industrial production methods often involve large-scale synthesis using automated systems to ensure consistency and purity.
Analyse Des Réactions Chimiques
6-Amino TAMRA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the aromatic ring.
Substitution: The amine group in this compound can participate in substitution reactions with reagents like succinimidyl esters.
Click Chemistry: The compound can react with terminal alkynes via a copper-catalyzed click reaction.
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts like copper. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Amino TAMRA has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Amino TAMRA involves its ability to fluoresce under specific conditions. The aromatic amine group allows it to bind to various molecular targets, facilitating its use as a marker. The fluorescence is due to the excitation of the compound at a specific wavelength, followed by emission at a different wavelength .
Comparaison Avec Des Composés Similaires
6-Amino TAMRA is unique due to its specific fluorescence properties and the presence of an aromatic amine group. Similar compounds include:
5-Carboxytetramethylrhodamine (5-TAMRA): Used for similar applications but differs in its chemical structure.
6-Carboxytetramethylrhodamine (6-TAMRA): Another isomer with slightly different properties.
Tetramethylrhodamine (TMR): A general term for compounds in this family, used in various labeling applications.
This compound stands out due to its specific excitation and emission wavelengths, making it highly suitable for certain applications.
Propriétés
Formule moléculaire |
C24H25N3O3 |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
5-amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-4a,9a-dihydroxanthene]-1-one |
InChI |
InChI=1S/C24H25N3O3/c1-26(2)15-6-9-18-21(12-15)29-22-13-16(27(3)4)7-10-19(22)24(18)20-11-14(25)5-8-17(20)23(28)30-24/h5-13,18,21H,25H2,1-4H3 |
Clé InChI |
BQANWLZELBBVKR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)N)C(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [3-(2-propenyloxy)-1-propynyl]-](/img/structure/B14132918.png)
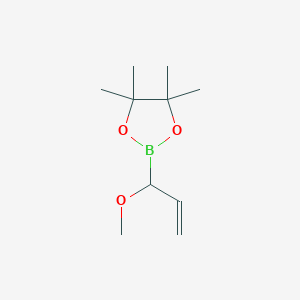
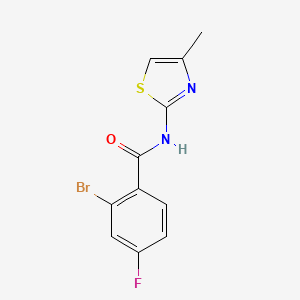


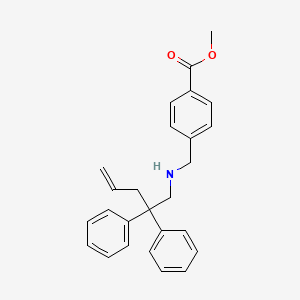
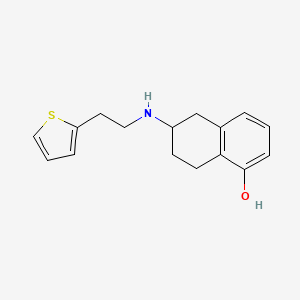

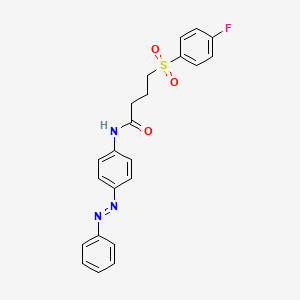
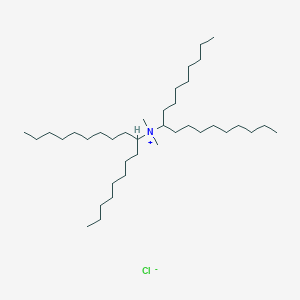
![4-Acetyl-2-[(4-methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14132990.png)
![Triethyl[(2-phenylpropan-2-yl)peroxy]stannane](/img/structure/B14132998.png)
